molecular formula C18H17N3O3S2 B12377035 Dhfr-IN-11

Dhfr-IN-11

Cat. No.: B12377035
M. Wt: 387.5 g/mol
InChI Key: UMCNXIONKYGWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhfr-IN-11 is a compound that functions as an inhibitor of dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This enzyme is crucial for the synthesis of nucleotides, which are the building blocks of DNA. Inhibitors of dihydrofolate reductase are valuable in the treatment of various diseases, including cancer, bacterial infections, and parasitic diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhfr-IN-11 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency. Industrial production may also involve the use of automated systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dhfr-IN-11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Dhfr-IN-11 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.

    Biology: Employed in research to understand the role of dihydrofolate reductase in cellular processes and to investigate the effects of its inhibition.

    Medicine: Utilized in the development of new therapeutic agents for the treatment of cancer, bacterial infections, and parasitic diseases.

    Industry: Applied in the production of pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Dhfr-IN-11 exerts its effects by binding to the active site of dihydrofolate reductase, thereby inhibiting its activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of nucleotides. The molecular targets of this compound include the enzyme dihydrofolate reductase and the pathways involved in nucleotide synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dhfr-IN-11 include:

    Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.

    Trimethoprim: An antibacterial agent that inhibits dihydrofolate reductase.

    Pyrimethamine: An antimalarial drug that targets dihydrofolate reductase.

Uniqueness

This compound is unique in its specific binding affinity and inhibitory potency towards dihydrofolate reductase. Compared to other inhibitors, this compound may offer advantages in terms of selectivity, efficacy, and reduced side effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C18H17N3O3S2/c1-23-11-5-6-15(24-2)12(8-11)14-9-13(16-4-3-7-25-16)20-21(14)18-19-17(22)10-26-18/h3-8,14H,9-10H2,1-2H3

InChI Key

UMCNXIONKYGWEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2C3=NC(=O)CS3)C4=CC=CS4

Origin of Product

United States

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